
4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide involves the selective inhibition of RNA polymerase I transcription. The compound binds to the DNA template of RNA polymerase I and prevents the elongation of the RNA transcript. This leads to the selective killing of cancer cells that are dependent on high levels of ribosome biogenesis. Additionally, the compound has been found to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in various neurodegenerative disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide include the selective inhibition of RNA polymerase I transcription, which leads to the selective killing of cancer cells that are dependent on high levels of ribosome biogenesis. The compound also has neuroprotective effects by reducing the levels of oxidative stress and inflammation in various neurodegenerative disease models. Additionally, 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide has shown promising results in the treatment of infectious diseases caused by RNA viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide in lab experiments include its selective inhibition of RNA polymerase I transcription, which leads to the selective killing of cancer cells that are dependent on high levels of ribosome biogenesis. Additionally, the compound has neuroprotective effects and has shown promising results in the treatment of infectious diseases caused by RNA viruses. The limitations of using 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide in lab experiments include its potential toxicity and the need for further research to determine its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide. These include:
1. Further research to determine the efficacy of the compound in clinical trials for the treatment of cancer, neurodegenerative diseases, and infectious diseases caused by RNA viruses.
2. Development of new derivatives of 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide with improved efficacy and reduced toxicity.
3. Investigation of the potential use of the compound in combination with other drugs for the treatment of various diseases.
4. Study of the mechanism of action of the compound in more detail to gain a better understanding of its selective inhibition of RNA polymerase I transcription.
5. Exploration of the potential use of the compound in other scientific fields such as agriculture and biotechnology.
Conclusion:
4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has potential applications in various scientific fields. The compound has been found to selectively inhibit RNA polymerase I transcription, which leads to the selective killing of cancer cells that are dependent on high levels of ribosome biogenesis. Additionally, the compound has neuroprotective effects and has shown promising results in the treatment of infectious diseases caused by RNA viruses. Further research is needed to determine the efficacy of the compound in clinical trials and to explore its potential use in other scientific fields.
Synthesemethoden
The synthesis method of 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide involves the reaction of 2-acetylpyrrole with cyclopropylamine in the presence of a catalyst. The reaction yields 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide as a white solid. The purity of the compound can be enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide has potential applications in various scientific fields such as cancer research, neurodegenerative disease research, and infectious disease research. The compound has been found to selectively inhibit RNA polymerase I transcription, which is essential for ribosome biogenesis. The inhibition of RNA polymerase I transcription leads to the selective killing of cancer cells that are dependent on high levels of ribosome biogenesis. The compound has also been found to have neuroprotective effects in various neurodegenerative disease models. Additionally, 4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide has shown promising results in the treatment of infectious diseases caused by RNA viruses.
Eigenschaften
IUPAC Name |
4-acetyl-N-(1-cyclopropylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7(9-3-4-9)14-12(16)11-5-10(6-13-11)8(2)15/h5-7,9,13H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKVHAGJKOZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

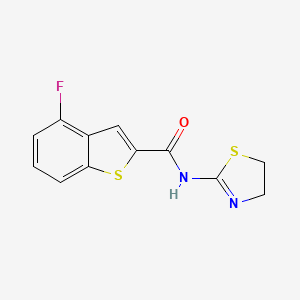
![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
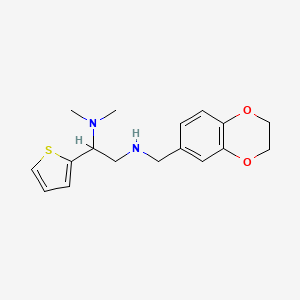
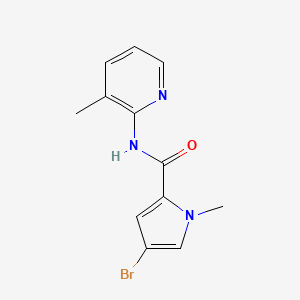
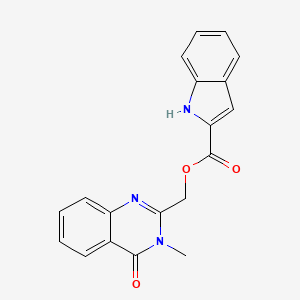
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
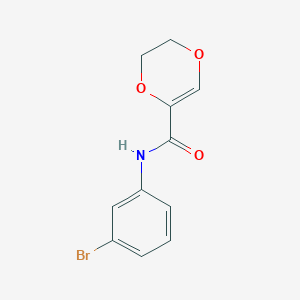
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)